molecular formula C7H3BrN2O2S B1344693 4-Bromo-3-nitrophenyl thiocyanate CAS No. 408328-22-3

4-Bromo-3-nitrophenyl thiocyanate

Cat. No.: B1344693
CAS No.: 408328-22-3
M. Wt: 259.08 g/mol
InChI Key: SORSARZTWRMXNT-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrophenyl thiocyanate is an organic compound that belongs to the class of aromatic thiocyanates It is characterized by the presence of a bromine atom at the fourth position and a nitro group at the third position on a phenyl ring, with a thiocyanate group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitrophenyl thiocyanate typically involves the reaction of 4-bromo-3-nitroaniline with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then converted to the desired thiocyanate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitrophenyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

    Nucleophilic substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of 4-bromo-3-aminophenyl thiocyanate.

    Oxidation: Formation of sulfonyl derivatives.

Scientific Research Applications

4-Bromo-3-nitrophenyl thiocyanate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry:

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrophenyl thiocyanate involves its interaction with nucleophilic sites in biological molecules. The thiocyanate group can form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.

    4-Bromo-3-nitrophenyl cyanate: Contains a cyanate group instead of a thiocyanate group.

    4-Bromo-3-nitrophenyl sulfonate: Contains a sulfonate group instead of a thiocyanate group.

Uniqueness

4-Bromo-3-nitrophenyl thiocyanate is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with the thiocyanate group

Properties

IUPAC Name

(4-bromo-3-nitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(13-4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORSARZTWRMXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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